molecular formula C19H18N4O3S2 B2663620 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone CAS No. 897474-23-6

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone

Cat. No.: B2663620
CAS No.: 897474-23-6
M. Wt: 414.5
InChI Key: IPCAMCACZVIWDP-UHFFFAOYSA-N
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Description

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis Applications

Electrochemical synthesis involves the oxidation of related compounds, such as 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles like 2-mercaptobenzothiazole, leading to the formation of new arylthiobenzazoles. This process is facilitated by electrochemically generated p-quinone imine, which participates in Michael addition reactions, showcasing the compound's potential in facilitating complex electrochemical reactions (Amani & Nematollahi, 2012).

Antiviral and Anti-HIV Activities

Research into nitroimidazole derivatives, including compounds structurally similar to 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone, has shown promise in developing new non-nucleoside reverse transcriptase inhibitors for treating HIV-1 and HIV-2. These compounds exhibit significant in vitro anti-HIV activity, underscoring their potential in antiviral drug development (Al-Masoudi et al., 2007).

Anti-inflammatory Properties

Some derivatives of 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1H-imidazole-1-yl) ethanone have shown in vitro and in vivo anti-inflammatory activity. These findings highlight the therapeutic potential of such compounds in treating inflammation-related conditions (Ahmed et al., 2017).

Antimicrobial and Antifungal Agents

Compounds within the same family as this compound have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have shown significant activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus species, indicating their potential use as broad-spectrum antimicrobial agents (Suryavanshi & Rathore, 2017).

Properties

IUPAC Name

1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c24-18(13-27-15-4-2-1-3-5-15)21-8-10-22(11-9-21)19-20-16-7-6-14(23(25)26)12-17(16)28-19/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCAMCACZVIWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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